![molecular formula C15H19ClN4O3S2 B2608142 N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 1171747-80-0](/img/structure/B2608142.png)

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

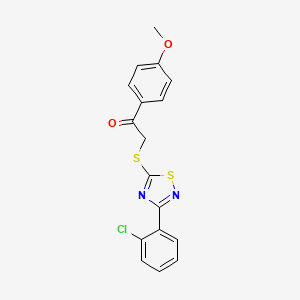

Anti-Inflammatory and Analgesic Effects

The compound’s structure suggests potential anti-inflammatory and analgesic properties. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit prostaglandin biosynthesis, which plays a crucial role in inflammation and pain. Specifically, the inhibition of cyclooxygenase-2 (COX-2) is associated with anti-inflammatory effects, while COX-1 inhibition can lead to gastrointestinal (GI) side effects. Researchers have synthesized derivatives of this compound and evaluated their anti-inflammatory and analgesic activities . Further investigations could explore its mechanism of action and potential clinical applications.

COX-2 Inhibition

Compounds derived from this molecule have demonstrated fair COX-2 inhibitory activity. COX-2 inhibitors are of interest due to their anti-inflammatory effects without significant GI complications. Notably, some derivatives exhibited IC50 values comparable to the selective COX-2 inhibitor celecoxib . Investigating the structure-activity relationship (SAR) and optimizing COX-2 selectivity could enhance their therapeutic potential.

Antiviral Activity

While not explicitly reported for this compound, benzothiazole derivatives have shown antiviral activity. Researchers have explored their effects against tobacco mosaic virus (TMV) and other viral pathogens . Investigating the antiviral potential of this compound could be worthwhile.

Mecanismo De Acción

Target of Action

The primary target of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is the cyclooxygenase (COX) enzymes, specifically COX-2 . COX enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which play a significant role in inflammation and pain .

Mode of Action

N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The compound affects the arachidonic acid pathway, specifically the cyclooxygenase pathway . By inhibiting COX-2, N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide reduces the production of prostaglandins, which are key mediators of inflammation and pain .

Result of Action

The molecular and cellular effects of N-(2-(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide’s action include the inhibition of COX-2, leading to a decrease in prostaglandin production . This results in a reduction of inflammation and pain .

Propiedades

IUPAC Name |

N-[2-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3S2/c1-18(25(2,22)23)10-14(21)19-5-7-20(8-6-19)15-17-12-4-3-11(16)9-13(12)24-15/h3-4,9H,5-8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNKZPFXZEVBRGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-chloro-4-nitrobenzamide](/img/structure/B2608059.png)

![(Z)-3,4,5-trimethoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2608060.png)

![{[5-(2-Methoxyethyl)-1,2,4-oxadiazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![{7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2608067.png)

![3-fluoro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2608075.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2608076.png)

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2608077.png)

![N-{3-[1-(4-methoxybenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2608079.png)

![N-(2-{[2-(4-bromophenyl)-1H-indol-3-yl]thio}ethyl)-2-furamide](/img/structure/B2608081.png)

![N-(benzo[d]thiazol-2-yl)-2-(3-methoxyphenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2608082.png)